molecular formula C4H6N2S2 B011520 (2-Amino-1,3-thiazol-4-YL)methanethiol CAS No. 105408-34-2

(2-Amino-1,3-thiazol-4-YL)methanethiol

Cat. No.: B011520
CAS No.: 105408-34-2
M. Wt: 146.2 g/mol
InChI Key: FJCTZEUCKJHCKW-UHFFFAOYSA-N
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Description

(2-Amino-1,3-thiazol-4-yl)methanethiol is a thiazole derivative featuring a sulfhydryl (-SH) group attached to the methyl substituent of the 2-aminothiazole core. These compounds often serve as intermediates for synthesizing bioactive molecules, including antibiotics, antioxidants, and anticancer agents . The thiazole ring’s electron-rich nature and the amino group’s nucleophilicity make it a versatile scaffold for functionalization, enabling diverse applications in drug discovery .

Properties

CAS No.

105408-34-2

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methanethiol

InChI

InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)

InChI Key

FJCTZEUCKJHCKW-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)CS

Canonical SMILES

C1=C(N=C(S1)N)CS

Synonyms

4-Thiazolemethanethiol,2-amino-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Thiazolemethanethiol, 2-amino- involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically takes 24 hours and is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques. For example, the preparation of enantiomerically pure derivatives of similar compounds involves the use of recyclable chiral auxiliaries and complexation with nickel (II) complexes .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolemethanethiol, 2-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .

Scientific Research Applications

4-Thiazolemethanethiol, 2-amino- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Thiazolemethanethiol, 2-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Structural Features

The table below compares (2-Amino-1,3-thiazol-4-yl)methanethiol derivatives with structurally related thiazole-based compounds:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
(2-Amino-1,3-thiazol-4-yl)methyl-based propanamides (7c-7f) 2-Aminothiazole + methyl-sulfanyl linkage 1,3,4-Oxadiazole, propanamide, aryl groups C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–178
3-(2-Amino-1,3-thiazol-4-yl)coumarin (4) 2-Aminothiazole + coumarin Coumarin ring at position 3 C₁₂H₇N₃O₂S 265.27 Not reported
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-benzamide (40) 2-Methylthiazole + methylthio linkage Benzamide, nitro-substituted phenyl C₁₈H₁₆N₄O₃S₂ 412.47 Not reported
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives 2-Aminothiazole + ester linkage Methoxycarbonylmethoxyimino group C₁₀H₁₁N₃O₅S 301.28 Not reported

Key Observations :

  • Substituent Impact : The presence of bulky groups (e.g., coumarin in compound 4 ) increases molecular weight significantly compared to simpler sulfanyl-propanamides (e.g., 7c-7f ).
  • Functional Groups : Sulfanyl (-S-) linkages (as in 7c-7f and compound 40 ) enhance hydrophobicity, while ester or amide groups (e.g., in ) improve solubility in polar solvents.
Physicochemical Properties
  • Melting Points: Propanamide derivatives (7c-7f) exhibit moderate melting points (134–178°C), likely due to hydrogen bonding from amide and amino groups .
  • Crystallinity: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives form stable crystals via N–H···N and N–H···O hydrogen bonds, as shown in crystallographic studies .

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